- Total synthesis of quinocarcinol methyl esterJournal of the American Chemical Society, 1985, 107(5), 1421-3,
Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)

94956-98-6 structure
상품 이름:Benzaldehyde, 3-methoxy-2-(2-propenyl)-
CAS 번호:94956-98-6
MF:C11H12O2
메가와트:176.211783409119
CID:735149
Benzaldehyde, 3-methoxy-2-(2-propenyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzaldehyde, 3-methoxy-2-(2-propenyl)-
- 3-methoxy-2-prop-2-enylbenzaldehyde
- 2-allyl-3-methoxybenzaldehyde
- Benzaldehyde,3-methoxy-2-(2-propenyl)
- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)
- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)
-
- 인치: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
- InChIKey: OQOUDZFBMYRNCD-UHFFFAOYSA-N
- 미소: O=CC1C(CC=C)=C(OC)C=CC=1
계산된 속성
- 정밀분자량: 176.08400
실험적 성질
- 밀도: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
- 비등점: 269.6±25.0 ºC (760 Torr),
- 플래시 포인트: 112.6±16.7 ºC,
- 용해도: 극미용성(0.25g/l)(25ºC),
- PSA: 26.30000
- LogP: 2.23620
Benzaldehyde, 3-methoxy-2-(2-propenyl)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Ambeed | A1142377-100mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 100mg |
$53.0 | 2025-02-28 | |
Ambeed | A1142377-1g |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 1g |
$239.0 | 2025-02-28 | |
Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2021-06-16 | |
A2B Chem LLC | AD14439-2.5g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 2.5g |
$312.00 | 2024-07-18 | |
A2B Chem LLC | AD14439-1g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 1g |
$218.00 | 2024-07-18 | |
Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2022-06-09 | |
Ambeed | A1142377-250mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 250mg |
$89.0 | 2025-02-28 |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium hydride
참조
합성회로 2
반응 조건
참조
- Synthesis of Substituted 2,3-BenzodiazepinesJournal of Organic Chemistry, 2016, 81(20), 9836-9847,
합성회로 3
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water
참조
- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophilesJournal of the Bangladesh Chemical Society, 1992, 5(1), 15-22,
합성회로 4
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
참조
- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-AllylarylchromanonesAdvanced Synthesis & Catalysis, 2020, 362(24), 5736-5750,
합성회로 5
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
참조
- Nickel-Catalyzed Intramolecular Hydroalkenylation of IminesOrganic Letters, 2021, 23(20), 7900-7904,
합성회로 6
반응 조건
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
참조
- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil)Journal of Organic Chemistry, 2004, 69(6), 1890-1902,
합성회로 7
반응 조건
1.1 Reagents: Potassium carbonate
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
참조
- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane CoreOrganic Letters, 2017, 19(7), 1870-1873,
합성회로 8
반응 조건
1.1 Reagents: Potassium carbonate
참조
- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-OxoisochromansSynthesis, 2021, 53(3), 527-537,
합성회로 9
반응 조건
1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide
1.2 -
1.2 -
참조
- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolinesTetrahedron Letters, 2012, 53(32), 4156-4160,
합성회로 10
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt
1.2 Solvents: Water ; 8 h, rt
1.2 Solvents: Water ; 8 h, rt
참조
- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-QuinagolideOrganic Letters, 2018, 20(22), 7011-7014,
합성회로 11
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt
1.2 6 h, reflux
1.2 6 h, reflux
참조
- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-DimethylhydrazineEuropean Journal of Organic Chemistry, 2018, 2018(40), 5605-5614,
합성회로 12
반응 조건
1.1 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
참조
- Facile synthesis of substituted isoquinolinesTetrahedron Letters, 2012, 53(16), 2125-2128,
합성회로 13
반응 조건
1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) SpeciesOrganometallics, 2007, 26(1), 30-32,
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials
- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-
- 3-Hydroxybenzaldehyde
- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-
- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-
- (2-Allyl-3-methoxyphenyl)methanol
- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products
Benzaldehyde, 3-methoxy-2-(2-propenyl)- 관련 문헌
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-) 관련 제품
- 722492-70-8(2-Ethyl-3-methoxybenzaldehyde)
- 1094672-51-1(2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol)
- 62224-16-2(Methyl 4-bromothiophene-2-carboxylate)
- 588719-28-2(1,2,4-Triazolo[3,4-b][1,3,4]thiadiazol-6-amine, 3-(3-methoxyphenyl)-)
- 476-43-7(Cynodontin)
- 1217853-98-9(Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3)
- 851865-43-5(1-(5-bromofuran-2-carbonyl)-2-{(3-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1147392-46-8((1-cyano-1,2-dimethylpropyl)carbamoylmethyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate)
- 144809-27-8(5-Ethyl-2-pyridineethanol Tosylate)
- 1592564-63-0(N-Ethyl-1,2,4-triazin-3-amine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-

순결:99%
재다:1g
가격 ($):215